molecular formula C18H29NO B1413402 N,N-Diisopropyl-4-pentylbenzamide CAS No. 38630-89-6

N,N-Diisopropyl-4-pentylbenzamide

Cat. No.: B1413402
CAS No.: 38630-89-6
M. Wt: 275.4 g/mol
InChI Key: MUUJGDLSJVRRSI-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-pentylbenzamide is a chemical compound with the molecular formula C18H29NO and a molecular weight of 275.43 g/mol . It is a benzamide derivative characterized by the presence of two isopropyl groups and a pentyl chain attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropyl-4-pentylbenzamide can be synthesized through the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The reaction is promoted by lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides. This method is efficient and selective, producing α-sulfenylated ketones without the need for transition metal catalysts or organometallic reagents.

Industrial Production Methods

Industrial production of this compound typically involves the use of activated amides and organometallic reagents. The process may include the use of N-methoxy-N-methyl amides for acylation reactions with organolithium and organomagnesium reagents . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-pentylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-Diisopropyl-4-pentylbenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4-pentylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity towards target molecules . The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylbenzamide: Lacks the pentyl chain, resulting in different chemical and physical properties.

    N,N-Diisopropyl-4-methylbenzamide: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.

    N,N-Diisopropyl-4-ethylbenzamide: Features an ethyl group, leading to variations in its chemical behavior and uses.

Uniqueness

N,N-Diisopropyl-4-pentylbenzamide is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research and industry .

Properties

IUPAC Name

4-pentyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-6-7-8-9-16-10-12-17(13-11-16)18(20)19(14(2)3)15(4)5/h10-15H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUJGDLSJVRRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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